(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol
Description
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol is a pyridine-based compound featuring a methanol group (-CH₂OH) attached to a phenyl ring and a substituted pyridine core. The pyridine ring is functionalized with a methyl group at position 5 and a piperidin-1-yl moiety at position 6.
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(5-methyl-6-piperidin-1-ylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C18H22N2O/c1-14-12-16(17(21)15-8-4-2-5-9-15)13-19-18(14)20-10-6-3-7-11-20/h2,4-5,8-9,12-13,17,21H,3,6-7,10-11H2,1H3 |
InChI Key |
AOEDKIBIKHEOME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol typically involves the reaction of 5-methyl-6-(piperidin-1-yl)pyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with four structurally related pyridine derivatives, focusing on substituents, functional groups, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Variations: The target compound and –4 compounds share a methanol group, enhancing polarity and hydrogen-bonding capacity compared to the ketone in ’s methanone derivative. This difference may influence solubility and metabolic stability in drug design contexts .
Substituent Effects: Piperidinyl vs. Electron-Withdrawing vs. Electron-Donating Groups: The 6-fluoro substituent in ’s compound introduces electron-withdrawing effects, contrasting with the electron-donating methyl and piperidinyl groups in the target compound. Such variations could modulate reactivity in cross-coupling reactions or biological target engagement .
Similar catalytic systems may apply to the target compound’s synthesis, though its simpler structure might require milder conditions .
Applications: ’s methanone derivative is explicitly restricted to laboratory research, reflecting common precautions for early-stage compounds.
Research Findings and Limitations
- Data Gaps : Experimental data (e.g., logP, solubility, bioactivity) for the target compound are absent in the provided evidence, necessitating caution in extrapolating properties from analogs.
- Structural Inference : The piperidinyl and methyl groups on the pyridine ring may enhance blood-brain barrier penetration compared to ’s chlorinated analog, which is more polar .
- Safety Profiles: Compounds like ’s methanone derivative are labeled for research-only use, underscoring the need for rigorous toxicity studies before advancing the target compound to preclinical stages .
Biological Activity
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol, with the chemical formula CHNO, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antiproliferative, antibacterial, and antifungal properties based on recent studies.
Chemical Structure and Properties
The structure of this compound includes a pyridine ring, a piperidine moiety, and a phenolic group. These structural components are known to contribute to various biological activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyridine derivatives, including this compound. The presence of hydroxyl groups in similar structures has been associated with improved biological activity against cancer cell lines.
Case Study: Antiproliferative Effects
A study examined the effects of various pyridine derivatives on cancer cell lines such as HeLa, A549, and MDA-MB-231. The results indicated that compounds with specific functional groups exhibited lower IC values, suggesting enhanced antiproliferative activity. For instance:
- HeLa Cell Line: IC values decreased significantly when hydroxyl groups were present.
- MDA-MB-231 Cell Line: The introduction of additional -OH groups led to further reductions in IC values.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 5-Methyl Derivative | HeLa | 0.058 |
| 5-Methyl Derivative | MDA-MB-231 | 0.035 |
| Control Compound | HeLa | 4.3 |
| Control Compound | MDA-MB-231 | 75 |
Antibacterial Activity
The antibacterial properties of piperidine derivatives have also been explored. Compounds similar to this compound have shown significant activity against various bacterial strains.
Research Findings
In one study, several piperidine derivatives were evaluated for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC): Values ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Piperidine Derivative A | 0.0039 | Staphylococcus aureus |
| Piperidine Derivative B | 0.025 | Escherichia coli |
Antifungal Activity
The antifungal properties of related compounds have been noted in various studies, although specific data on this compound is limited.
Comparative Analysis
While direct studies on the antifungal activity of this compound are scarce, similar pyridine derivatives have demonstrated effectiveness against fungal strains:
- Compounds with halogen substituents showed enhanced antifungal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
